Product packaging for Daidzein Diglucuronide(Cat. No.:CAS No. 335591-27-0)

Daidzein Diglucuronide

Cat. No.: B1142149
CAS No.: 335591-27-0
M. Wt: 606.49
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Description

Contextualization within Isoflavonoid Metabolism

The metabolism of isoflavones like daidzein (B1669772) begins after the ingestion of soy-based foods. nih.gov In the intestine, glycosidic forms of isoflavones, such as daidzin (B1669773), are hydrolyzed by gut microflora to their aglycone form, daidzein. nih.gov This unconjugated daidzein is then absorbed and undergoes phase II metabolism, primarily in the intestinal wall and liver. researchgate.nettandfonline.com

Glucuronidation is a major metabolic pathway for daidzein. frontiersin.org This process involves the attachment of glucuronic acid molecules to the hydroxyl groups of the daidzein structure. Daidzein has two primary sites for this conjugation: the 7-hydroxyl and 4'-hydroxyl positions. When a glucuronic acid molecule attaches to both of these positions, daidzein diglucuronide is formed. nih.gov This conversion significantly increases the water solubility of daidzein, facilitating its circulation in the bloodstream and subsequent excretion in urine. aacrjournals.orgnih.gov

Studies have identified daidzein-4',7-diglucuronide as one of the major metabolites of daidzein found in human plasma following the consumption of soy products. nih.gov While daidzein itself may be present in only small amounts, its conjugated forms, including the diglucuronide, circulate at much higher concentrations. nih.gov The metabolic pathway also includes the formation of mono-glucuronides (like daidzein-7-O-glucuronide), sulfates, and mixed conjugates (sulfoglucuronides). nih.govnih.gov

Table 1: Key Compounds in Daidzein Metabolism

Compound NameRole in Metabolism
DaidzinGlycosidic precursor of daidzein found in plants.
DaidzeinThe aglycone isoflavone (B191592), absorbed in the intestine. nih.gov
Daidzein-7-O-glucuronideA primary mono-glucuronide metabolite of daidzein. sigmaaldrich.commedchemexpress.com
This compound A major diglucuronide metabolite of daidzein. nih.gov
Genistein (B1671435)Another major isoflavone often studied alongside daidzein. nih.gov
Equol (B1671563)A gut bacteria metabolite of daidzein. nih.gov

Significance in Natural Product Chemistry and Biochemistry

The study of this compound holds considerable significance in the fields of natural product chemistry and biochemistry. Its formation highlights the extensive biotransformation that dietary phytochemicals undergo in the body. Understanding the structure and properties of this metabolite is crucial for accurately assessing the bioavailability and potential biological activities of soy isoflavones.

From a chemical perspective, the synthesis and characterization of this compound are essential for its use as a reference standard in analytical studies. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are employed to identify and quantify daidzein and its metabolites, including the diglucuronide form, in biological samples like plasma and urine. tandfonline.comingentaconnect.comnih.gov

Biochemically, the process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a key detoxification pathway in the body. frontiersin.org The formation of this compound demonstrates how the body modifies foreign compounds (xenobiotics) to make them more water-soluble and easier to eliminate. aacrjournals.org Research into the specific UGT enzymes involved in daidzein metabolism helps to elucidate the broader mechanisms of drug and phytochemical metabolism. oup.com Furthermore, the presence of conjugated metabolites like this compound in systemic circulation raises questions about their own potential biological activities or their ability to be deconjugated back to the active aglycone form in target tissues. nih.govsigmaaldrich.com

Table 2: Research Findings on Daidzein Metabolites

MetaboliteResearch FindingSource
Daidzein-4',7-diglucuronideIdentified as a major metabolite in human plasma after soy consumption. nih.gov nih.gov
Daidzein Glucuronides and SulfatesMake up the majority of circulating isoflavones in plasma and urine. nih.gov nih.gov
DaidzeinCan inhibit the sulfation and glucuronidation of estrogens in breast cancer cells. frontiersin.org frontiersin.org

Properties

CAS No.

335591-27-0

Molecular Formula

C₂₇H₂₆O₁₆

Molecular Weight

606.49

Origin of Product

United States

Elucidation of Natural Occurrence and Biosynthetic Precursors of Daidzein Diglucuronide

Distribution in Botanical Sources and Food Matrices

Daidzein (B1669772) diglucuronide itself is generally not found in significant quantities in botanical sources or food matrices. Instead, its precursors, primarily the isoflavone (B191592) daidzein and its glycosidic form, daidzin (B1669773) (daidzein-7-O-glucoside), are the compounds present in plants. rsc.orghelsinki.finih.gov Upon consumption of foods rich in these precursors, daidzein diglucuronide is formed as a major metabolite in the body. helsinki.fijst.go.jp

The primary dietary sources of daidzein and its glycosides are legumes, with soybeans being the most prominent. wikipedia.orgnih.govnih.gov Various soy-based products, therefore, serve as the main dietary entry point for the precursors of this compound. nih.govnih.gov While found in smaller concentrations, other legumes, and even some fruits and nuts, also contain these isoflavones. nih.govresearchgate.net

Table 1: Botanical and Food Sources of Daidzein and its Glycosides (Precursors to this compound)

CategorySourcePrecursor Compound(s)
Legumes SoybeansDaidzein, Daidzin, other isoflavone glycosides wikipedia.orgnih.gov
Soy Products (Tofu, Soy Milk, Miso, Tempeh)Daidzein, Daidzin nih.govwikipedia.orgnih.gov
Kudzu (Pueraria montana)Daidzein wikipedia.org
Red Clover (Trifolium pratense)Daidzein nih.gov
ChickpeasDaidzein, Genistein (B1671435) nih.gov
Fruits CurrantsDaidzein, Genistein researchgate.net
RaisinsDaidzein, Genistein researchgate.net
Pears (Comice variety)Daidzein researchgate.net
Nuts Various NutsLow levels of Daidzein and Genistein researchgate.net

This table is interactive. You can sort the data by clicking on the column headers.

Endogenous Formation Pathways from Daidzein and its Glycosides

The formation of this compound is a multi-step metabolic process that occurs primarily in the intestine and liver after the ingestion of foods containing daidzein and its glycosides. jst.go.jpwur.nl This biotransformation is crucial for increasing the water solubility of the relatively non-polar daidzein, facilitating its circulation and eventual excretion. helsinki.fi

The pathway can be summarized as follows:

Hydrolysis of Glycosides: In the intestine, daidzein glycosides, such as daidzin, are hydrolyzed into the aglycone form, daidzein . nih.govnih.gov This cleavage of the sugar moiety is efficiently carried out by β-glucosidases present on the brush border of the small intestine and by enzymes produced by the gut microbiota. jst.go.jpnih.gov

Absorption: The liberated daidzein aglycone is then absorbed across the intestinal wall. jst.go.jpucdavis.edu

Glucuronidation: Following absorption, daidzein undergoes extensive first-pass metabolism, primarily in the intestinal epithelial cells and the liver. jst.go.jpwur.nl This process, known as glucuronidation, involves the conjugation of glucuronic acid to the hydroxyl groups of daidzein. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). rsc.org Daidzein has two hydroxyl groups at the 4' and 7 positions, providing two sites for glucuronidation. This can result in the formation of two different monoglucuronides (Daidzein-7-glucuronide and Daidzein-4'-glucuronide ) and the double-conjugated Daidzein-4',7-diglucuronide . wur.nlresearchgate.net These glucuronides are the major forms of daidzein found in systemic circulation and urine. jst.go.jpucdavis.edueuropa.eu

Table 2: Endogenous Formation Pathway of this compound

StepLocationProcessKey Enzymes/FactorsPrecursorProduct(s)
1 Small IntestineHydrolysis of glycosidic bondIntestinal β-glucosidases, Microbial β-glucosidases nih.govDaidzin (and other glycosides)Daidzein
2 Intestinal Epithelium, LiverConjugation with glucuronic acidUDP-glucuronosyltransferases (UGTs) rsc.orgDaidzein Daidzein-7-glucuronide , Daidzein-4'-glucuronide , Daidzein-4',7-diglucuronide wur.nlresearchgate.net

This table is interactive. You can sort the data by clicking on the column headers.

Further metabolism of daidzein by specific gut bacteria can lead to other metabolites like equol (B1671563) and O-desmethylangolensin (O-DMA), but the primary pathway for systemic circulation involves glucuronidation. nih.govnih.govtandfonline.com

Comprehensive Investigations into Daidzein Diglucuronide Biotransformation and Metabolic Disposition

Mammalian Phase II Conjugation Pathways Leading to Daidzein (B1669772) Diglucuronide

The primary route for the metabolism of daidzein in mammals is through Phase II conjugation, a process that increases the water solubility of the compound, facilitating its excretion. oup.commdpi.com Glucuronidation, the attachment of glucuronic acid, is a major pathway in this process, leading to the formation of daidzein monoglucuronides and the subsequent daidzein diglucuronide. researchgate.netacs.orgthieme-connect.com

Regioselective UDP-Glucuronosyltransferase (UGT) Activities at 7- and 4'-Hydroxyl Positions

The enzymatic conjugation of glucuronic acid to daidzein is catalyzed by UDP-glucuronosyltransferases (UGTs). This process exhibits regioselectivity, meaning that the glucuronic acid moiety is preferentially attached to specific hydroxyl groups on the daidzein molecule, namely the 7- and 4'-positions. researchgate.netnih.gov

Studies have shown that various UGT isoforms, including UGT1A1, 1A4, 1A6, 1A7, and 1A9, are capable of catalyzing both 7- and 4'-glucuronidation of daidzein. thieme-connect.com The relative activity at these two positions can vary significantly depending on the specific UGT isoform and the tissue type. For instance, the intrinsic clearance (CLint) values for 7-glucuronidation in liver microsomes show a marked difference across species. nih.gov

The kinetics of glucuronidation at these positions are also complex. In human liver microsomes, the kinetics for both 7- and 4'-glucuronidation generally follow the Michaelis-Menten model. nih.gov However, in other species, different kinetic models are observed, such as an atypical model for 7-glucuronidation in rats and a biphasic model for 4'-glucuronidation in monkeys. nih.gov These variations highlight the species-specific nature of daidzein metabolism.

Competitive and Synergistic Sulfation Mechanisms Affecting Glucuronide Formation

Alongside glucuronidation, sulfation is another critical Phase II conjugation pathway for daidzein. nih.govscispace.com This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group and can compete with glucuronidation for the same hydroxyl sites on the daidzein molecule. nih.gov

The interplay between sulfation and glucuronidation is complex and can be competitive or synergistic depending on the specific enzymes and substrate concentrations involved. For example, in Caco-2 cell lysates, the excretion rates of daidzein sulfates were significantly higher than predicted, suggesting a synergistic relationship where both metabolic pathways are present. nih.gov Conversely, studies with human breast cancer cells (MCF-7) have shown that daidzein can inhibit both sulfation and glucuronidation of estrogens, with a more potent inhibition of sulfation. nih.gov

The preference for sulfation or glucuronidation can also be influenced by the position of the hydroxyl group. For daidzein, the 7-OH position is a primary site for both reactions. scispace.com SULT1A1, a key sulfotransferase isoform, shows a higher catalytic efficiency for 7-O-sulfation of daidzein compared to 4'-O-sulfation. scispace.com This regioselectivity adds another layer of complexity to the metabolic fate of daidzein, influencing the balance between the formation of sulfated and glucuronidated metabolites, including this compound.

In Vitro Microsomal and Hepatocyte Studies on this compound Synthesis

In vitro models, such as liver microsomes and hepatocytes, are invaluable tools for studying the synthesis of this compound. nih.govadmescope.com These systems allow for the detailed investigation of the enzymatic kinetics and the influence of different factors on metabolite formation. nih.gov

Studies using human liver microsomes have demonstrated that the glucuronidation of daidzein is a significant metabolic pathway. nih.govfrontiersin.org These in vitro systems have been used to determine the kinetic parameters of daidzein glucuronidation and to identify the specific UGT isoforms involved. thieme-connect.comnih.gov For example, research has shown that several UGT isoforms contribute to the formation of daidzein-7-glucuronide and daidzein-4'-glucuronide. thieme-connect.com

Hepatocytes, which contain a full complement of metabolic enzymes, provide a more comprehensive model for studying daidzein metabolism. nih.govadmescope.com Studies with fresh human hepatocytes have shown that glucuronidation is a predominant pathway for flavonoids, often being more efficient than oxidation. researchgate.net While direct studies on this compound synthesis in hepatocytes are limited in the provided context, the general findings for flavonoids suggest that hepatocytes are a key site for its formation. The use of cryopreserved hepatocytes has also shown excellent correlation for predicting the in vivo metabolism of extensively glucuronidated drugs. nih.gov

It is important to note that predictions of in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in under-prediction. nih.govnih.gov However, data from hepatocytes often yield more accurate predictions. nih.gov

Species-Specific Metabolic Profiles of this compound in Animal Models

The metabolic profile of daidzein, including the formation of this compound, exhibits significant variation across different animal species. frontiersin.orgnih.govnih.gov These differences are crucial to consider when extrapolating findings from animal studies to humans. nih.gov

A comparative study of daidzein metabolism in humans, rats, and mice revealed marked differences in the major plasma metabolites. nih.gov In humans, the 7-sulfo-4'-glucuronides are major metabolites. nih.gov In contrast, mice predominantly form monosulfates and monoglucuronides. nih.gov Rats show sex-specific differences, with male rats producing mainly disulfates and 7-sulfo-4'-glucuronides, while female rats primarily form 7-glucuronides. nih.gov

The proportion of daidzein that remains as an aglycone (unconjugated form) also varies by species, being low in humans (0.5-1.3%) and rats (0.5-3.1%) but significantly higher in mice (3.1-26.0%). nih.govmdpi.com Studies in rats have shown that after oral administration, daidzein is excreted in the urine as daidzein, daidzein-glucuronide, and daidzein-sulfate (B12516872) in males, while females excrete only unchanged daidzein and daidzein-glucuronide. oup.comnih.gov The majority of the administered daidzein in rats is eliminated unchanged in the feces, indicating poor absorption from the gastrointestinal tract in this species. nih.govoup.com

These species-specific differences in metabolic pathways and excretion patterns underscore the complexity of daidzein biotransformation and the importance of using appropriate models for human-relevant research. frontiersin.orgnih.gov

Microbial Transformations Affecting this compound Precursors and Intermediates

The gut microbiota plays a pivotal role in the initial metabolism of dietary isoflavones, which are often present as glycosides. mdpi.comnih.gov These microbial transformations are essential for releasing the aglycone form of daidzein, making it available for absorption and subsequent Phase II conjugation, including the formation of this compound.

Gut Microbiota-Mediated Hydrolysis of Daidzein Glycosides to Aglycone

In plant-based foods, daidzein is predominantly found as its glycoside conjugate, daidzin (B1669773). nih.govunimore.it These glycosides are not readily absorbed in the gut and possess low biological activity. mdpi.com For daidzein to become bioavailable and undergo further metabolism, the glycosidic bond must be cleaved to release the aglycone form. nih.govmdpi.com This hydrolysis is primarily carried out by β-glucosidases produced by the intestinal microbiota. nih.govfrontiersin.org

Various gut bacteria, including those from the families Clostridiaceae, Eubacteriaceae, Eggerthellaceae, and Coriobacteriaceae, are known to degrade isoflavones. mdpi.com Specific enzymes, such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG), have been shown to hydrolyze daidzin to daidzein in vitro. frontiersin.org The released daidzein aglycone can then be absorbed through the gut epithelium or further metabolized by the gut microbiota into other compounds like dihydrodaidzein (B191008), O-desmethylangolensin (O-DMA), and equol (B1671563). unimore.itnih.govresearchgate.netnih.gov The unabsorbed daidzein and its biliary derivatives that reach the colon can also be deconjugated by bacterial enzymes and then reabsorbed or metabolized. nih.gov

The composition of an individual's gut microbiota can significantly influence the extent and type of daidzein metabolites produced, leading to interindividual variations in isoflavone (B191592) metabolism. mdpi.comjst.go.jp

Reductive Metabolism of Daidzein and Dihydrodaidzein by Commensal Bacteria

The biotransformation of the soy isoflavone daidzein into its various metabolites is heavily dependent on the metabolic activities of specific commensal bacteria residing in the human gut. semanticscholar.org A crucial step in this process is the reductive metabolism of daidzein, which leads to the formation of dihydrodaidzein (DHD). unimore.it This initial reduction of the double bond between carbons C2 and C3 of the C-ring is a pivotal reaction, as DHD serves as a key intermediate for the subsequent production of either equol or O-desmethylangolensin (O-DMA). unimore.itcsic.es

Several bacterial species isolated from the human intestine have been identified as capable of carrying out this reductive step. For instance, certain Clostridium-like strains, such as SNU Niu-O16, TM-40, and HGH6, have been shown to reduce daidzein to DHD. unimore.it The strain HGH6, a Gram-positive anaerobic bacterium, can also reduce the related isoflavone genistein (B1671435) to dihydrogenistein. mdpi.com It is important to note that these bacteria often perform specific, singular steps in the metabolic pathway. For example, while HGH6 can produce DHD from daidzein, it does not further metabolize DHD into equol, indicating that different bacterial species and enzymatic systems are required for the complete conversion. semanticscholar.org

The production of DHD from daidzein is not always stereospecific. For example, the transformation of daidzein by the bovine ruminal strain Niu-O16 results in both (R)- and (S)-DHD enantiomers in roughly equal amounts. unimore.it The bacterium Slackia isoflavoniconvertens, found in the human colon, is also capable of converting daidzein to equol via the DHD intermediate. semanticscholar.org The ability to metabolize daidzein is a hallmark of what is known as the "daidzein-responsive" phenotype in humans, which is entirely dependent on the presence of a specific gut microbiota composition. asm.org Germ-free animals, lacking this intestinal microflora, are unable to produce these reductive metabolites. unimore.it

The following table summarizes key bacterial strains involved in the reductive metabolism of daidzein and their specific metabolic actions.

Bacterial Strains Involved in Daidzein and Dihydrodaidzein Metabolism

Bacterial Strain/GroupOriginMetabolic FunctionProduct(s)
Clostridium-like strain SNU Niu-O16Bovine RumenReduces daidzein(R)- and (S)-Dihydrodaidzein
Clostridium-like strain TM-40Human FecesReduces daidzeinDihydrodaidzein
Clostridium sp. strain HGH6Human FecesReduces daidzein and genisteinDihydrodaidzein and Dihydrogenistein
Slackia isoflavoniconvertensHuman FecesConverts daidzein to equol via dihydrodaidzeinEquol, Dihydrodaidzein
Eubacterium sp.Animal IntestineC-ring cleavage of DHDO-Desmethylangolensin (O-DMA)

Enzymatic Systems Involved in Daidzein-Derived Metabolite Formation (e.g., Equol, O-DMA)

The conversion of daidzein into its key metabolites, equol and O-desmethylangolensin (O-DMA), is a multi-step process mediated by a series of specific bacterial enzymes. mdpi.com The formation of equol from daidzein requires at least four key enzymes: daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC). csic.esmdpi.com

The initial step, the conversion of daidzein to dihydrodaidzein (DHD), is catalyzed by daidzein reductase (DZNR). csic.esmdpi.com Subsequently, DHD is converted to tetrahydrodaidzein (THD) by dihydrodaidzein reductase (DHDR). csic.esmdpi.com The final step in equol synthesis is the conversion of THD to equol, a reaction catalyzed by tetrahydrodaidzein reductase (THDR). csic.esmdpi.com

A critical component of this enzymatic cascade is dihydrodaidzein racemase (DDRC). csic.esmdpi.com Research has shown that while DZNR primarily produces (R)-DHD, the preferred substrate for DHDR is (S)-DHD. csic.es Therefore, the racemase activity of DDRC, which interconverts the DHD enantiomers, is crucial for efficient equol production. csic.es In the absence of DDRC, the conversion rate to equol is significantly diminished. mdpi.com For instance, a mixture of the four key enzymes can achieve a high conversion rate of daidzein to equol, whereas the omission of DDRC leads to a drastically lower yield. mdpi.com

The alternative metabolic pathway for daidzein leads to the formation of O-DMA. This occurs when DHD undergoes C-ring cleavage. unimore.it This pathway is distinct from equol production and is carried out by different bacterial species. nih.gov For example, strains of Eubacterium have been implicated in the C-ring cleavage of DHD to form O-DMA. asm.org

The following table details the enzymes involved in the formation of equol from daidzein and their respective functions.

Enzymes in the Daidzein to Equol Conversion Pathway

EnzymeAbbreviationFunction
Daidzein ReductaseDZNRCatalyzes the reduction of daidzein to dihydrodaidzein (DHD).
Dihydrodaidzein ReductaseDHDRCatalyzes the reduction of DHD to tetrahydrodaidzein (THD).
Tetrahydrodaidzein ReductaseTHDRCatalyzes the reduction of THD to equol.
Dihydrodaidzein RacemaseDDRCInterconverts (R)-DHD and (S)-DHD enantiomers, facilitating efficient equol production.

Dynamic Interplay Between Mammalian and Microbial Metabolism of Daidzein and its Diglucuronides

Mechanisms of Enterohepatic Circulation and Re-Exposure to Gut Microbiota

Absorbed daidzein undergoes extensive phase II metabolism in the intestinal cells and the liver, where it is conjugated with glucuronic acid and sulfate (B86663) to form more water-soluble compounds, such as daidzein glucuronides and sulfates. oup.comresearchgate.netwur.nl These conjugates are the predominant forms found in systemic circulation. cdc.gov A significant portion of these conjugates, including this compound, can be secreted into the bile and returned to the intestine, a process known as enterohepatic circulation. researchgate.netmdpi.commdpi.com

Impact of Metabolic Fluxes on Circulating this compound Concentrations

The circulating concentrations of this compound are influenced by the complex interplay of several metabolic fluxes. These include the rate of absorption of daidzein from the gut, the efficiency of glucuronidation in the liver and intestinal cells, the extent of biliary excretion of the glucuronides, and the rate of deconjugation by the gut microbiota. nih.gov

In rats, following oral administration, absorbed daidzein is rapidly conjugated and eliminated. nih.govoup.com The primary route of elimination for orally administered daidzein is through the feces as the unchanged parent compound, suggesting poor absorption from the gastrointestinal tract in this animal model. nih.govoup.com The absorbed portion is efficiently conjugated, with daidzein-7-O-glucuronide and daidzein-4'-O-sulfate being identified as major metabolites. oup.com

Studies in humans have shown that glucuronidated metabolites of isoflavones are the predominant forms in the blood and urine. cdc.gov The balance between conjugation in the liver and deconjugation in the gut significantly affects the amount of daidzein available for systemic circulation and for conversion to microbial metabolites like equol and O-DMA. mdpi.com Therefore, the metabolic activity of the gut microbiota not only determines the production of specific bioactive metabolites but also influences the systemic exposure to daidzein and its conjugated forms, including this compound, through its role in enterohepatic circulation.

The following table provides a summary of the disposition of daidzein and its metabolites in rats after oral administration.

Excretion of Daidzein and its Metabolites in Rats (as % of Administered Dose)

Route of ExcretionCompoundMale RatsFemale Rats
Urine Daidzein0.8 ± 0.31.1 ± 0.6
Daidzein-glucuronide1.3 ± 0.41.8 ± 0.4
Daidzein-sulfate2.5 ± 0.70.3 ± 0.1
Total Urinary Excretion 4.6 ± 1.1 3.2 ± 0.9
Feces Daidzein86.8 ± 12.388.9 ± 11.7
Equol2.1 ± 0.83.5 ± 1.1
O-Desmethylangolensin0.4 ± 0.20.6 ± 0.3
Total Fecal Excretion 89.3 ± 12.8 93.0 ± 12.5

Data adapted from studies on Fischer 344 rats orally administered 100 mg/kg daidzein. oup.com


Advanced Analytical and Methodological Paradigms for Daidzein Diglucuronide Research

State-of-the-Art Chromatographic and Spectrometric Methodologies

The analysis of Daidzein (B1669772) Diglucuronide and its related metabolites relies heavily on the coupling of high-performance separation techniques with sensitive and specific detection methods. These technologies allow for the precise identification and quantification of these compounds in complex biological matrices.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) stands as a cornerstone for the comprehensive profiling of daidzein metabolites, including Daidzein Diglucuronide. ijper.org This powerful analytical tool combines the exceptional separation capabilities of Ultra-High-Performance Liquid Chromatography (UHPLC) with the precise mass measurement of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers. ijper.orgnih.gov The high resolution and mass accuracy of these instruments enable the determination of the elemental composition of metabolites, facilitating their identification in complex biological samples like urine and plasma. nih.govmdpi.com

In a typical HR-LC-MS workflow, a reversed-phase chromatography column, such as a C18 column, is used to separate the metabolites based on their polarity. acs.org A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid to improve ionization, is commonly employed. acs.org The eluting compounds are then introduced into the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured with high precision. mdpi.comacs.org This allows for the differentiation of isomeric compounds, such as daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide, which have the same molecular weight but different retention times. mdpi.com

The application of HR-LC-MS has been instrumental in identifying numerous daidzein metabolites in various in vivo and in vitro studies. For instance, a study utilizing UHPLC-LTQ-Orbitrap MS successfully identified 59 metabolites of daidzein in rats, showcasing the power of this technique for comprehensive metabolite profiling. mdpi.com

Table 1: Key Parameters in HR-LC-MS Analysis of Daidzein Metabolites

ParameterTypical Value/ConditionPurpose
Chromatography
ColumnC18 (e.g., Hypersil GOLD, HSS T3) ijper.orgacs.orgSeparation of metabolites based on polarity.
Mobile PhaseWater and Acetonitrile with 0.1% Formic Acid acs.orgElution of compounds from the column.
Flow Rate0.3 - 0.4 mL/min ijper.orgacs.orgControls the speed of the separation.
Mass Spectrometry
IonizationElectrospray Ionization (ESI) mdpi.comacs.orgGenerates charged ions from the metabolites.
AnalyzerOrbitrap, Time-of-Flight (TOF) nih.govmdpi.comMeasures the m/z of ions with high accuracy.
Resolution30,000 or higher nih.govDistinguishes between ions with very similar masses.
Data AcquisitionMS and Data-Dependent MS/MS (MSe) mdpi.comacs.orgCollects both precursor ion and fragment ion data.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of daidzein conjugates like this compound. mdpi.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation into smaller product ions. uab.edu The resulting fragmentation pattern provides a wealth of structural information, allowing for the identification of the aglycone core and the nature and position of the conjugating groups. mdpi.commdpi.com

In the context of this compound, MS/MS spectra are characterized by the neutral loss of one or more glucuronide moieties (176 Da). mdpi.comuab.edu For example, the MS/MS spectrum of a daidzein glucuronide would show a product ion corresponding to the daidzein aglycone at m/z 253. mdpi.com The fragmentation of the daidzein aglycone itself can provide further confirmation, with characteristic product ions appearing at m/z 199, 137, and 227 in positive ion mode. mdpi.com High-resolution MS/MS provides accurate mass measurements of these fragment ions, further increasing the confidence in the structural assignment. mdpi.com

The combination of chromatographic separation with MS/MS, particularly in high-resolution instruments, allows for the differentiation of isomers. mdpi.com For instance, the two monoglucuronides of daidzein, daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide, can be distinguished based on their distinct fragmentation patterns or chromatographic retention times. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) is a powerful label-free technique that enables the visualization of the spatial distribution of molecules, including this compound and its metabolites, directly in tissue sections. frontiersin.orgresearchgate.net This method provides crucial information on where these compounds are located within an organ and how their distribution changes over time, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In a MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs laser energy. plos.org A pulsed laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of the analytes along with the matrix. The ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. plos.org By collecting a mass spectrum at each spot, a chemical map of the tissue can be generated, showing the distribution of specific molecules. lcms.cz

Studies have utilized MALDI-TOF MSI to investigate the in situ distribution and metabolism of daidzein and its derivatives in the organs of mice. frontiersin.orgresearchgate.net This technique has revealed the presence of daidzein sulfates in various organs and even their ability to penetrate the blood-brain barrier. researchgate.net The spatiotemporal information gained from MALDI-MSI is highly complementary to the quantitative data obtained from traditional LC-MS/MS analysis of tissue homogenates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and conformation of molecules at the atomic level. fiveable.me While less sensitive than mass spectrometry, NMR is unparalleled in its ability to unambiguously determine the complete chemical structure of a compound, including the precise location of conjugations. researchgate.netrsc.org

In the context of this compound research, NMR is used to confirm the structures of synthesized standards and to elucidate the structures of novel metabolites. researchgate.netresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. fiveable.menih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. rsc.org

For example, an HMBC experiment can be used to definitively determine the site of glucuronidation on the daidzein molecule by observing correlations between the protons of the glucuronide moiety and the carbons of the daidzein aglycone. rsc.org This level of structural detail is often difficult to obtain solely from mass spectrometry data.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) for Spatiotemporal Distribution

Development and Validation of In Vitro and Ex Vivo Models for Biotransformation Studies

To understand the complex biotransformation of this compound, researchers employ a variety of in vitro and ex vivo models that simulate the physiological conditions of the human body. These models are essential for studying the metabolic pathways involved in the formation and further metabolism of this compound.

In vitro models often utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain the enzymes responsible for phase I and phase II metabolism. These models are useful for identifying the specific enzymes involved in glucuronidation. Cell-based assays using cell lines like Caco-2 (human intestinal cells) and HepG2 (human liver cells) can provide insights into both metabolism and transport. frontiersin.org

Ex vivo models, such as the incubation of compounds with fresh fecal slurries or the use of perfused organ systems, offer a more complex and physiologically relevant environment. tno.nlbiorxiv.org For instance, anaerobic incubation of daidzein with rat fecal samples has been used to determine the kinetic parameters of its microbial conversion to metabolites like S-equol. nih.gov These models are particularly valuable for studying the role of the gut microbiota in the metabolism of daidzein and its glucuronides. nih.gov The development of sophisticated in vitro systems that mimic the gastrointestinal tract, such as the DIDGI® system, allows for the investigation of the sequential metabolic events that occur as a compound passes through different sections of the gut.

The data generated from these models are crucial for building a comprehensive picture of the biotransformation of this compound and for predicting its fate in vivo. mdpi.com

Computational and Systems Biology Approaches for Kinetic and Mechanistic Predictions

Computational and systems biology approaches are increasingly being used to predict the kinetic and mechanistic aspects of this compound metabolism. These in silico methods can complement and guide experimental research, helping to prioritize experiments and to interpret complex datasets.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that can simulate the absorption, distribution, metabolism, and excretion of a compound in the body. nih.gov These models integrate physicochemical data, in vitro metabolism data, and physiological parameters to predict the time course of a compound's concentration in various tissues and fluids. frontiersin.org PBPK models have been developed to predict the gut microbial conversion of daidzein to S-equol, incorporating kinetic parameters derived from in vitro fecal incubations. nih.gov

Systems biology approaches aim to understand the complex interactions within a biological system as a whole. plos.org In the context of this compound research, this could involve developing kinetic models of the metabolic network that includes daidzein and its metabolites. plos.org These models can be used to predict how perturbations, such as changes in diet or gut microbiota composition, might affect the metabolism of daidzein and the production of its various metabolites. github.io By combining experimental data with computational modeling, researchers can gain a deeper, more quantitative understanding of the factors that influence the biotransformation of this compound. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Cross-Species Extrapolation

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of compounds like daidzein and its metabolites, including this compound. nih.gov These models are mathematical representations of physiological and anatomical parameters, which, when combined with compound-specific physicochemical and kinetic data, can simulate substance concentrations in various tissues. researchgate.net A key application of PBPK modeling in daidzein research is the extrapolation of data across different species, most notably from rats to humans, thereby reducing the reliance on animal testing. nih.govnih.govacs.org

The development of PBPK models for daidzein often follows a "bottom-up" approach, starting with the creation of a model for a well-studied species like the rat. nih.govresearchgate.net This initial model is built using in vitro ADME data and software such as PK-Sim®. nih.govresearchgate.net For instance, a rat PBPK model for genistein (B1671435), a structurally similar isoflavone (B191592), was used as a foundation to build a corresponding model for daidzein by inputting daidzein-specific physicochemical and ADME parameters. nih.govresearchgate.net This rat model can then be validated by comparing its predictions against existing in vivo pharmacokinetic data. nih.gov

Once a robust rat model is established, it can be adapted to a human PBPK model. nih.govresearchgate.net This conversion involves replacing the rat-specific physiological parameters (like organ volumes and blood flow rates) with human-specific ones. nih.gov Human in vitro data are also incorporated through a process known as in vitro-to-in vivo extrapolation (IVIVE) to refine the model's predictive accuracy. nih.gov Population PBPK modeling can then be applied to account for individual variations in anatomy and physiology within the human population. nih.gov

A significant aspect of daidzein's metabolism that is incorporated into these models is the role of the gut microbiota. nih.govacs.orgnih.gov PBPK models have been developed that include a separate large intestine lumen compartment to describe the microbial conversion of daidzein into metabolites like S-equol. acs.org These models utilize kinetic constants derived from in vitro anaerobic incubations with fecal samples. nih.govnih.gov

An interspecies comparison using such a PBPK model revealed that the catalytic efficiency for S-equol formation in rats was 210-fold higher than in human S-equol producers. nih.govacs.orgnih.gov This highlights the substantial differences in gut microbial metabolism between species and underscores the importance of PBPK models for accurate cross-species extrapolation. nih.gov The predictions from these human PBPK models for daidzein plasma concentrations have been shown to be comparable with values reported in human literature, although variability exists. nih.govacs.org One study noted that the model's prediction for the maximum plasma concentration (Cmax) of daidzein was, on average, 1.62 times that of the reported in vivo values. acs.org

Table 1: Key Parameters in PBPK Model Development for Daidzein

Parameter TypeDescriptionSource of DataRelevance to Model
Physiological ParametersBody weight, organ volumes, blood flow rates, glomerular filtration rate (GFR). nih.govSpecies-specific literature data (e.g., for rat and human). nih.govForms the anatomical and physiological framework of the model.
Physicochemical ParametersMolecular weight, logP, water solubility. nih.govChemical-specific experimental data or databases. nih.govDefines the compound's basic properties influencing ADME.
Kinetic/ADME ParametersIntrinsic hepatic clearance, plasma protein binding, intestinal permeability, gut microbial metabolism kinetics. nih.govnih.govIn vitro assays (e.g., liver microsomes, Caco-2 cells, fecal incubations). nih.govnih.govQuantifies the rates of absorption, metabolism, and excretion.

In Silico Prediction of Metabolic Transformations

In silico, or computational, methods are increasingly used to predict the metabolic fate of xenobiotics, including the transformation of daidzein into its various metabolites. elifesciences.org These approaches complement experimental studies by identifying likely metabolic pathways and products, such as this compound.

Various in silico tools and algorithms have been developed for this purpose, including rule-based systems and machine learning methods. elifesciences.org Software platforms like Meteor Nexus and BioTransformer can predict the metabolism of a given compound based on known biotransformation rules. elifesciences.org For daidzein, these models have successfully predicted a high probability of forming glucuronide and sulfate (B86663) metabolites, which has been confirmed by in vitro hepatic metabolism identification assays. semanticscholar.org Glucuronidation is recognized as a major metabolic pathway for daidzein in vivo. frontiersin.org

Beyond predicting hepatic metabolism, in silico approaches are also applied to understand the role of the gut microbiome. mdpi.com The intestinal conversion of daidzein to metabolites like equol (B1671563) or O-desmethylangolensin (O-DMA) is dependent on specific gut bacteria. elifesciences.orgmdpi.com In silico searches for protein sequences associated with daidzein metabolism have been conducted to identify bacterial strains capable of these transformations. mdpi.com These searches have pinpointed gene clusters related to equol production in known metabolizing strains and have even identified potential new metabolizing bacteria. mdpi.com

One novel computational approach utilizes chemical reaction similarity to predict the enzymatic activity of organisms on specific compounds. elifesciences.org This algorithm compares the chemical transformation of interest with a database of known enzymatic reactions (like the Rhea database) to predict whether an organism's enzymes can catalyze it. This method has been used to successfully predict the O-deglycosylation and demethylation of other flavonoids by specific bacterial species, demonstrating its potential for elucidating the complex metabolic pathways of compounds like daidzein. elifesciences.org

Table 2: Examples of In Silico Tools for Predicting Xenobiotic Metabolism

Tool/ApproachMethodologyApplication to Daidzein/Flavonoids
BioTransformer elifesciences.orgRule-based and machine learning approach to predict metabolic transformations. elifesciences.orgPredicts metabolites of xenobiotics, including flavonoids.
Meteor Nexus elifesciences.orgKnowledge-based system that predicts metabolic fate based on a curated database of reactions. elifesciences.orgPredicts likely metabolites, such as glucuronides and sulfates of daidzein. semanticscholar.org
Protein Sequence Similarity Search mdpi.comIdentifies genes and proteins in bacterial genomes that are similar to those known to be involved in a specific metabolic pathway. mdpi.comUsed to find gut bacterial strains containing the equol gene cluster for daidzein metabolism. mdpi.com
Chemical Reaction Similarity Algorithm elifesciences.orgPredicts enzyme activity by comparing a target reaction to a database of known enzymatic reactions based on structural similarity. elifesciences.orgValidated for predicting flavonoid metabolism by gut bacteria. elifesciences.org

Determinants and Modulators of Daidzein Diglucuronide S Metabolic Fate and Bioavailability

Role of Gastrointestinal Microbiome Composition and Diversity

The gastrointestinal microbiome plays a pivotal role in the initial transformation of dietary daidzein (B1669772), significantly impacting its subsequent absorption and metabolism. nih.gov The gut microbiota is a complex and diverse community of microorganisms with an extensive metabolic repertoire that complements human digestive enzymes. nih.gov For daidzein, gut bacteria are responsible for critical metabolic conversions that precede its systemic absorption and glucuronidation.

Upon reaching the intestine, daidzein glycosides are first hydrolyzed by bacterial enzymes to release the aglycone, daidzein. researchgate.net This free daidzein can then be absorbed or further metabolized by the gut microbiota. researchgate.net Two of the most significant microbial metabolic pathways for daidzein lead to the production of equol (B1671563) and O-desmethylangolensin (O-DMA). nih.govwur.nl The conversion to equol, a metabolite with higher estrogenic activity than daidzein itself, is of particular interest. wur.nlmdpi.com However, not all individuals possess the necessary gut bacteria to produce equol, leading to a well-documented inter-individual variation in its synthesis. nih.govnih.gov Approximately 30% of the Western population can convert daidzein to (S)-equol via the intermediates dihydrodaidzein (B191008) and tetrahydrodaidzein, a process involving various bacteria such as Streptococcus intermedius, Bacteroides ovatus, and Eggerthella species. nih.gov

The production of O-DMA is another key metabolic route, occurring in the large intestine through the action of different intestinal bacteria that cleave the C-ring of dihydrodaidzein. nih.gov The ability to produce O-DMA is also not universal, and individuals can be categorized as producers or non-producers. nih.gov The composition and diversity of an individual's gut microbiota are therefore primary determinants of which daidzein metabolites are formed. frontiersin.org A diet rich in fruits, vegetables, and fiber is generally associated with a more diverse and robust gut microbiota, which can influence the metabolic potential for phytochemicals like daidzein. nih.gov For instance, a high-carbohydrate diet has been shown to enhance the production of equol. frontiersin.org The interplay between diet and the microbiome creates a unique metabolic fingerprint for each individual, dictating the profile of daidzein metabolites that are available for absorption and subsequent glucuronidation.

Table 1: Key Gut Microbial Metabolites of Daidzein

MetabolitePrecursorKey Microbial ActionSignificanceSource
Daidzein (aglycone)Daidzin (B1669773) (glycoside)HydrolysisRequired for absorption and further metabolism. researchgate.net
DihydrodaidzeinDaidzeinReductionIntermediate in the formation of both equol and O-DMA. wur.nl
EquolDihydrodaidzeinFurther reductionA more estrogenic metabolite; production is person-dependent. nih.govwur.nl
O-desmethylangolensin (O-DMA)DihydrodaidzeinRing cleavageAn alternative metabolic pathway to equol; production is also person-dependent. nih.gov

Influence of Diet, Food Processing, and Formulation

Dietary habits and food technology significantly modulate the bioavailability of daidzein and the formation of daidzein diglucuronide. acs.org The source of daidzein, the food matrix in which it is consumed, and the processing methods applied to the food all play a role. dfg.de

The form of daidzein in food is a critical factor. In unfermented soy products, daidzein is predominantly present as its glycoside, daidzin. nih.gov Fermented soy products like miso and tempeh, on the other hand, contain a higher proportion of the aglycone form due to the enzymatic activity of microorganisms during fermentation. dfg.de The aglycone is more readily absorbed than the glycoside, which requires initial hydrolysis by gut bacteria. researchgate.net

The composition of the diet itself has a profound effect. A diet high in carbohydrates can favor the growth of gut bacteria that are involved in the production of equol. frontiersin.org Conversely, studies on the consumption of ultra-processed foods, which are often low in fiber and phytochemicals, have shown an association with lower urinary concentrations of some phytoestrogen metabolites, although a direct link to daidzein metabolite concentrations was not significant. semanticscholar.orgresearchgate.net The consumption of a "Western" diet, typically low in isoflavones, results in significantly lower plasma concentrations of daidzein and its metabolites compared to traditional Asian diets rich in soy. dfg.de

Table 2: Factors Influencing Daidzein Bioavailability and Metabolism

FactorInfluenceExampleSource
Food SourceDetermines the initial form of daidzein (glycoside vs. aglycone).Unfermented soy (daidzin) vs. fermented soy (daidzein). nih.govdfg.de
Food ProcessingCan alter the food matrix and release of daidzein.Juicing may increase the bioaccessibility of phenolics. acs.org
Dietary CompositionInfluences the gut microbial composition and their metabolic activity.High-carbohydrate diets may enhance equol production. frontiersin.org
Food MatrixAffects the release and absorption of daidzein.Fiber content can modulate the availability of isoflavones. acs.org

Genetic Polymorphisms and Interspecies/Interindividual Variability in Enzyme Expression

Following absorption, daidzein undergoes extensive phase II metabolism, primarily through glucuronidation, to form daidzein glucuronides. wur.nl The enzymes responsible for this conjugation, UDP-glucuronosyltransferases (UGTs), are subject to genetic polymorphisms, which contribute significantly to the inter-individual variability in daidzein metabolism. researchgate.netresearchgate.net

Several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10, have been identified as the major enzymes responsible for the glucuronidation of daidzein. researchgate.net Genetic variations in the genes encoding these enzymes can lead to differences in their expression and activity, resulting in varied rates and extents of daidzein glucuronide formation among individuals. researchgate.net For example, polymorphisms in the UGT1A1 gene have been linked to altered glucuronidation of various compounds and could similarly affect daidzein metabolism. nih.gov This genetic variability is a key determinant of the circulating levels of both free daidzein and its glucuronidated conjugates. researchgate.net

In addition to UGTs, genetic polymorphisms in other enzymes and transporters involved in the disposition of phytochemicals can also contribute to inter-individual differences. doi.org Efflux transporters such as multidrug resistance proteins (MRP1 and MRP2) and breast cancer resistance protein (BCRP) are involved in the enterohepatic circulation of isoflavones and their conjugates, and these transporters are also subject to genetic variations. researchgate.net

Furthermore, there are notable interspecies differences in daidzein metabolism. For instance, sulfation is a major metabolic pathway for daidzein in cats, whereas glucuronidation is the predominant pathway in humans and rodents. frontiersin.org Such differences highlight the importance of considering species-specific metabolic pathways when extrapolating findings from animal studies to humans. The metabolic capacity of UGTs towards daidzein in liver and intestinal microsomes has been shown to differ significantly between humans, monkeys, rats, and mice. frontiersin.org

Table 3: Enzymes and Transporters with Genetic Polymorphisms Affecting Daidzein Metabolism

Enzyme/TransporterFunctionImpact of PolymorphismSource
UGT1A1, UGT1A8, UGT1A9, UGT1A10Glucuronidation of daidzein.Altered rates and extent of daidzein glucuronide formation. researchgate.net
MRP1, MRP2, BCRPEfflux transport and enterohepatic recycling of isoflavones and their conjugates.Variability in the systemic exposure and elimination of daidzein and its metabolites. researchgate.net
CYP1A2Metabolism of various xenobiotics; potential role in phytochemical metabolism.Slow vs. fast metabolizer phenotypes can affect the overall metabolic profile. doi.org

Investigation of Prodrug Strategies to Modulate Daidzein Delivery and Diglucuronide Formation

The rapid and extensive phase II metabolism of daidzein, leading to the formation of this compound, can limit its systemic bioavailability and potential therapeutic efficacy. researchgate.net To overcome these limitations, various prodrug strategies are being investigated to enhance the delivery of daidzein and modulate its metabolic fate. ijpsjournal.comnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. nih.gov

One approach involves creating prodrugs of daidzein with improved water solubility or lipophilicity to enhance its absorption. researchgate.net For instance, attaching hydrophilic groups like phosphate (B84403) or sulfate (B86663) can increase aqueous solubility, while lipophilic groups can improve membrane permeability. nih.gov An isoleucine carbamate (B1207046) prodrug of daidzein has been designed to increase its metabolic stability and oral bioavailability. researchgate.net Another strategy involves encapsulating daidzein in nanoparticle delivery systems, such as lipid nanocarriers, to improve its oral absorption. researchgate.net

Prodrug strategies can also be designed to target specific enzymes for activation, thereby achieving site-selective drug release. nih.gov This is particularly relevant for cancer therapy, where a prodrug could be designed to be activated by enzymes that are overexpressed in tumor tissues. nih.gov By modifying the daidzein molecule, it is possible to temporarily block the sites of glucuronidation, allowing the parent compound to reach target tissues before being metabolized. Once at the target site, the prodrug can be cleaved to release active daidzein. These innovative delivery systems hold the potential to bypass the rapid first-pass metabolism and enhance the therapeutic potential of daidzein. ijpsjournal.commdpi.com

Table 4: Prodrug Strategies for Daidzein

StrategyMechanismGoalSource
Carbamate ProdrugsAttaching amino acid carbamates to daidzein.Increase metabolic stability and oral bioavailability. researchgate.net
Nanoparticle EncapsulationEncapsulating daidzein in lipid-based nanocarriers.Improve oral absorption of the poorly soluble compound. researchgate.net
Chemical ModificationAttaching hydrophilic or lipophilic moieties.Enhance water solubility or membrane permeability. nih.gov
Enzyme-Targeted ProdrugsDesigning prodrugs activated by specific enzymes at a target site.Achieve site-selective release of active daidzein. nih.gov

Q & A

Q. What are the primary synthetic routes for daidzein diglucuronide, and how are they optimized for purity?

this compound is synthesized via glycosidation-anomerisation reactions using 6,1-anhydroglucopyranuronic acid and promoted by SnCl₄. Selective 7-deacetylation of 4',7-di-O-acetyldaidzein is a critical step to ensure regioselectivity . Optimization involves monitoring reaction conditions (e.g., temperature, catalyst stoichiometry) and purification via HPLC to achieve >95% purity .

Q. How do phase II metabolic pathways differ between daidzein monoglucuronides and diglucuronides in humans?

In human plasma, daidzein diglucuronides account for <0.4% of total metabolites, while monoglucuronides (7- and 4′-glucuronides) dominate (~54% and 25%, respectively). Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A isoforms playing a key role . Methodological confirmation relies on tandem mass spectrometry (e.g., neutral loss scans for m/z 176) to distinguish conjugates .

Q. What analytical techniques are most effective for characterizing this compound in biological matrices?

High-resolution LC-MS/MS is preferred, with product ion scans (e.g., m/z 826 → 650 → 474) confirming diglucuronide structures. Enzymatic deconjugation using β-glucuronidase/sulfatase coupled with HPLC-UV validates metabolite ratios .

Advanced Research Questions

Q. How do interspecies differences in UGT expression impact this compound formation?

Rats exhibit sex-specific UGT activity: males predominantly form disulfates, while females favor 7-glucuronides. Mice produce monoglucuronides (30–40%) and monosulfates (33–41%), unlike humans, where diglucuronides are rare. These differences necessitate species-specific enzyme induction studies (e.g., using microsomal UGT1A1 assays) to extrapolate metabolic data .

Q. What experimental strategies resolve discrepancies in reported conjugation ratios of daidzein metabolites?

Contradictions arise from variations in UGT isoform induction (e.g., UGT1A1 vs. UGT2B7) and analytical methods. To address this:

  • Standardize enzymatic hydrolysis protocols (e.g., enzyme specificity for glucuronides vs. sulfates) .
  • Use stable isotope-labeled internal standards to correct for matrix effects in LC-MS/MS .
  • Compare in vitro (hepatocyte models) and in vivo (plasma/urine) data to identify confounding factors like enterohepatic recirculation .

Q. What mechanisms explain the low abundance of this compound in vivo despite high UGT activity in vitro?

Diglucuronide formation is limited by competitive sulfation and rapid renal excretion of monoglucuronides. Kinetic studies using recombinant UGTs show that diglucuronidation requires higher substrate concentrations (Km ~50 μM) than monoglucuronidation (Km ~10 μM), favoring the latter at physiological doses .

Q. How can structural isomers of this compound be distinguished chromatographically?

Reverse-phase UPLC with acidic mobile phases (0.1% formic acid) improves separation of 4′,7-diglucuronide from 7,4′-sulfoglucuronide. MS/MS fragmentation patterns (e.g., m/z 112 for aglycone-specific ions) further confirm positional isomerism .

Q. What experimental designs mitigate confounding factors in studying this compound’s bioactivity?

  • Use PPARα/γ antagonists (e.g., GW6471 or T0070907) to isolate receptor-specific effects in endothelial cell models .
  • Co-administer probenecid to inhibit renal excretion, increasing systemic exposure to conjugates .
  • Employ knockout rodent models (e.g., UGT1A-deficient Gunn rats) to assess compensatory metabolic pathways .

Methodological Considerations

Q. What criteria validate the purity of synthesized this compound for in vitro studies?

Purity is confirmed via:

  • NMR : Absence of acetyl group signals (δ 2.0–2.5 ppm) and presence of glucuronic acid anomeric protons (δ 5.2–5.5 ppm) .
  • HPLC-DAD : Single peak at λ = 260 nm with retention time matching authenticated standards .
  • HR-MS : Molecular ion [M-H]⁻ at m/z 511.1194 (calculated for C₂₁H₂₃O₁₄) .

Q. How should researchers account for this compound’s instability in long-term storage?

Store lyophilized diglucuronide at -80°C under nitrogen to prevent hydrolysis. For biological samples, add 0.1% ascorbic acid to urine/plasma to inhibit enzymatic degradation .

Data Interpretation Challenges

Q. Why do some studies report negligible this compound in plasma despite high urinary excretion?

Plasma diglucuronides are rapidly cleared via biliary excretion, whereas urine reflects cumulative metabolites. Portal vein cannulation in rodents can capture transient plasma peaks missed in peripheral sampling .

Q. How do gut microbiota influence this compound pharmacokinetics?

Microbial β-glucuronidases in the colon hydrolyze diglucuronides to aglycones, enabling reabsorption (enterohepatic recycling). Germ-free models or antibiotic-treated animals show reduced aglycone recovery, highlighting this interplay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.